REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1.[H-].[Na+].FS([C:18](C(O)=O)([F:20])[F:19])(=O)=O.O>CC#N>[F:19][CH:18]([F:20])[O:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1 |f:1.2|
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
2.115 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5.931 g
|
Type
|
reactant
|
Smiles
|
FS(=O)(=O)C(F)(F)C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirring at rt, under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting heterogeneous mixture was further stirred at rt, under nitrogen, for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
acetonitrile was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (150 ml) and AcOEt (150 ml) were added
|
Type
|
EXTRACTION
|
Details
|
the separated aq. layer was further extracted with AcOEt (2×100 ml)
|
Type
|
WASH
|
Details
|
The mixed organic layers were washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anh. MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by FC (DCM)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=NC=C(C(=O)OC)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |